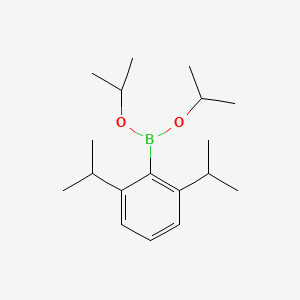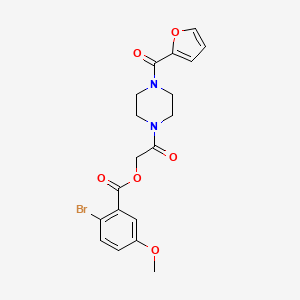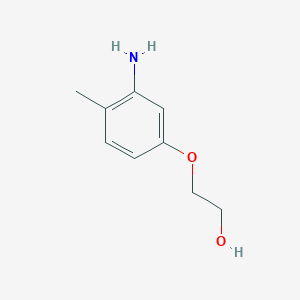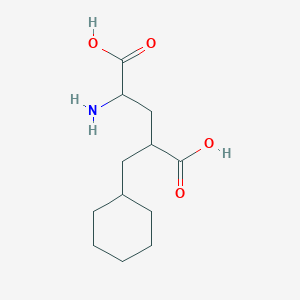![molecular formula C23H26ClN5O2S B12503498 N-{1-[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12503498.png)
N-{1-[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a chlorophenyl group, and a benzamide moiety, making it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of N-{1-[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the benzamide moiety. Common reagents used in these reactions include hydrazine, acetic acid, and various chlorinating agents. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
N-{1-[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
N-{1-[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or protein binding.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory, antiviral, or anticancer properties.
Industry: The compound can be used in the development of new materials or as a precursor for manufacturing pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of N-{1-[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-{1-[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide can be compared to other compounds with similar structures, such as:
N-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl}-2-methylbenzamide: This compound shares a similar benzamide moiety but has an oxadiazole ring instead of a triazole ring.
N-{5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl}-2-methylbenzamide: This compound also features a benzamide moiety but includes a thiadiazole ring.
N-{1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl}-2-methylbenzamide: This compound has a triazole ring similar to the target compound but differs in the position of the chlorophenyl group.
Propiedades
Fórmula molecular |
C23H26ClN5O2S |
|---|---|
Peso molecular |
472.0 g/mol |
Nombre IUPAC |
N-[1-[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H26ClN5O2S/c1-14(2)20(26-22(31)18-11-6-5-8-15(18)3)21-27-28-23(29(21)4)32-13-19(30)25-17-10-7-9-16(24)12-17/h5-12,14,20H,13H2,1-4H3,(H,25,30)(H,26,31) |
Clave InChI |
OKYJKXKRTVDFAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)

![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)

![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)


![6-ethyl-2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one](/img/structure/B12503457.png)

![N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine](/img/structure/B12503482.png)

![1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B12503485.png)
